N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1286705-95-0
VCID: VC7602353
InChI: InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4
Molecular Formula: C23H26N4O2
Molecular Weight: 390.487

N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide

CAS No.: 1286705-95-0

Cat. No.: VC7602353

Molecular Formula: C23H26N4O2

Molecular Weight: 390.487

* For research use only. Not for human or veterinary use.

N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide - 1286705-95-0

Specification

CAS No. 1286705-95-0
Molecular Formula C23H26N4O2
Molecular Weight 390.487
IUPAC Name N-methyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide
Standard InChI InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Standard InChI Key CXISTTLOFXCJTC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four key components:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-stacking.

  • Morpholino Group: A six-membered morpholine ring (O and N heteroatoms) contributing to solubility and bioavailability.

  • p-Tolyl Substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.

  • N-Methyl-N-Phenylacetamide: A tertiary acetamide moiety influencing steric and electronic properties.

The SMILES notation CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4\text{CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4} encodes this arrangement.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamideC23H26N4O2\text{C}_{23}\text{H}_{26}\text{N}_4\text{O}_2N-methyl-N-phenylacetamideHypothesized anti-inflammatory
N-(3-Fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamideC22H23FN4O2\text{C}_{22}\text{H}_{23}\text{FN}_4\text{O}_23-fluoroaniline substituentAnalgesic potential
2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamideC24H28N4O3\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_3Methoxy group at phenyl ringAntitumor activity

Physicochemical Characteristics

  • Molecular Weight: 390.49 g/mol.

  • Solubility: Predicted low aqueous solubility due to high lipophilicity (LogP ≈ 3.8).

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis at the acetamide bond under acidic/basic conditions.

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound are scarce, a plausible multi-step synthesis involves:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.

  • Morpholino Introduction: Nucleophilic substitution using morpholine under basic conditions.

  • p-Tolyl Functionalization: Suzuki-Miyaura coupling with p-tolylboronic acid.

  • Acetamide Installation: Acylation of the pyrazole nitrogen with chloroacetyl chloride, followed by reaction with N-methylaniline.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate
1CyclocondensationHydrazine hydrate, β-keto ester, EtOH4-(p-Tolyl)-1H-pyrazol-3-ol
2Nucleophilic SubstitutionMorpholine, K2CO3, DMF, 80°C3-Morpholino-4-(p-tolyl)-1H-pyrazole
3AlkylationChloroacetyl chloride, TEA, CH2Cl22-Chloro-N-(pyrazolyl)acetamide
4Amide FormationN-Methylaniline, DIEA, DCM, rtTarget Compound

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

  • Characterization: 1H NMR^1\text{H NMR} (δ 7.2–7.4 ppm for aromatic protons), 13C NMR^{13}\text{C NMR} (δ 170 ppm for carbonyl), and HRMS.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs suggest the following potential activities:

  • Anti-Inflammatory Action: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis.

  • Analgesic Effects: N-Phenylacetamide moieties modulate voltage-gated sodium channels, attenuating pain signaling.

  • Neuroprotective Potential: Morpholino groups enhance blood-brain barrier penetration, potentially targeting neurodegenerative pathways.

Table 3: Activity Comparison with Pyrazole Analogs

CompoundTarget EnzymeIC50 (µM)Reference
N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide5-LOX (Predicted)~2.5*
CelecoxibCOX-20.04
3-Morpholino-4-(p-tolyl)-1H-pyrazoleMAPK14 (p38α)1.8

*Estimated based on structural similarity.

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Electron-withdrawing groups at C4 (e.g., p-tolyl) enhance enzyme binding affinity.

  • Morpholino Impact: The morpholine ring improves solubility without compromising target engagement.

  • Acetamide Flexibility: N-Methylation reduces metabolic degradation compared to primary amides.

Future Research Directions

Preclinical Studies

  • In Vitro Screening: Assess inhibition of COX-2, 5-LOX, and ion channels.

  • Toxicology Profiling: Acute toxicity in rodent models.

Structural Optimization

  • Bioisosteric Replacement: Substitute morpholino with piperazine for enhanced CNS penetration.

  • Prodrug Design: Introduce phosphate esters at the acetamide to improve solubility.

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